1-(3-Bromo-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one
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Overview
Description
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with a suitable pyrrolidinone derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LIDA) at low temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes, making the compound useful in various research applications .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 4-Bromo-α,α,α-trifluorotoluene
Comparison: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H9BrF3NO2 |
---|---|
Molecular Weight |
324.09 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9BrF3NO2/c12-8-6-7(16-5-1-2-10(16)17)3-4-9(8)18-11(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
ZYHXSFSOWUFODW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)OC(F)(F)F)Br |
Origin of Product |
United States |
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